2-(2-Oxopiperidin-1-yl)benzoic acid CAS number and molecular identifiers
2-(2-Oxopiperidin-1-yl)benzoic acid CAS number and molecular identifiers
The following technical guide is structured as a high-level monograph for research and development professionals. It prioritizes synthetic utility, physiochemical validation, and downstream pharmaceutical applications.
CAS Registry Number: 78648-35-8[1]
Executive Summary
2-(2-Oxopiperidin-1-yl)benzoic acid is a specialized nitrogenous heterocycle serving as a critical intermediate in the synthesis of tricyclic quinazolinone alkaloids. Structurally, it consists of an ortho-substituted benzoic acid moiety linked to a piperidin-2-one (δ-valerolactam) ring. Its primary utility in drug discovery lies in its role as a precursor to Mackinazolinone (pyrido[2,1-b]quinazolin-11-one) and related bioactive scaffolds found in antihistamines and cholinesterase inhibitors.
This guide details the molecular profile, validated synthetic pathways, and experimental protocols required for the generation and characterization of this compound.
Part 1: Molecular Identification & Physiochemical Profile
The following data aggregates standard identifiers and predicted properties for laboratory verification.
Identity Standards
| Identifier | Value |
| CAS Number | 78648-35-8 |
| IUPAC Name | 2-(2-Oxopiperidin-1-yl)benzoic acid |
| Synonyms | N-(2-Carboxyphenyl)-2-piperidone; 1-(2-Carboxyphenyl)-2-piperidone |
| Molecular Formula | C₁₂H₁₃NO₃ |
| Molecular Weight | 219.24 g/mol |
| SMILES | O=C(O)C1=CC=CC=C1N2C(CCCC2)=O |
| InChI Key | JSLGWWWSTMZEOU-UHFFFAOYSA-N |
Physical Properties (Experimental & Predicted)
| Property | Specification | Notes |
| Appearance | White to off-white crystalline solid | Recrystallized from EtOH/Water |
| Melting Point | 148–152 °C (Predicted) | Analogues (pyrrolidinyl) melt ~190°C; piperidinyl ring lowers lattice energy. |
| Solubility | DMSO, Methanol, Ethanol | Poor water solubility at neutral pH; soluble in alkaline aq. solution. |
| pKa (Acid) | ~3.8 – 4.2 | Carboxylic acid proton. |
| LogP | ~1.2 | Moderate lipophilicity. |
Part 2: Synthetic Pathways & Mechanistic Insight
The synthesis of 2-(2-Oxopiperidin-1-yl)benzoic acid presents a challenge in regioselectivity. The objective is to form the lactam ring on the aniline nitrogen without decarboxylating the benzoic acid or forming the thermodynamic imide product.
Primary Route: The Halo-Acyl Chloride Cyclization
This method is preferred for its robustness and scalability. It involves the acylation of anthranilic acid followed by base-mediated intramolecular alkylation.
Mechanism:
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N-Acylation: Anthranilic acid attacks 5-chlorovaleroyl chloride to form the acyclic amide.
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Cyclization: Treatment with a strong base (e.g., Sodium Ethoxide) deprotonates the amide nitrogen, which then performs an intramolecular SN2 attack on the terminal alkyl chloride, closing the six-membered lactam ring.
Pathway Visualization
The following diagram illustrates the transformation from Anthranilic Acid to the target, and its subsequent conversion to the tricyclic alkaloid Mackinazolinone.
Figure 1: Synthetic workflow from Anthranilic Acid to the target lactam and downstream alkaloid generation.
Part 3: Experimental Protocol
This protocol is designed for a 10 mmol scale. It utilizes a two-step "one-pot" logic where the intermediate is isolated crude or carried forward to ensure high yield.
Materials
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Anthranilic Acid: 1.37 g (10 mmol)
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5-Chlorovaleroyl Chloride: 1.55 g (10 mmol)
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Triethylamine (Et₃N): 2.2 mL (15 mmol)
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Sodium Ethoxide (NaOEt): 21% wt solution in Ethanol
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Solvents: Dichloromethane (DCM), Ethanol (EtOH), 1M HCl.
Step-by-Step Methodology
Phase 1: N-Acylation
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Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
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Dissolution: Dissolve Anthranilic Acid (1.37 g) in dry DCM (20 mL). Add Et₃N (2.2 mL) and cool the solution to 0°C in an ice bath.
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Addition: Add 5-Chlorovaleroyl Chloride dropwise over 15 minutes. The solution may turn slightly yellow/orange.
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Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (System: 5% MeOH in DCM).
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Workup 1: Wash the organic layer with 1M HCl (2 x 10 mL) to remove excess amine/salts. Dry over Na₂SO₄ and concentrate in vacuo to yield the crude chloro-amide intermediate.
Phase 2: Lactam Cyclization
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Resuspension: Dissolve the crude intermediate in absolute Ethanol (15 mL).
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Cyclization: Add NaOEt solution (1.2 equivalents) dropwise at RT.
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Reflux: Heat the mixture to reflux (80°C) for 6 hours. This forces the amide nitrogen to displace the terminal chloride.
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Quench & Isolation:
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Cool to RT and evaporate ethanol.
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Redissolve residue in water (20 mL). The product is currently a sodium salt (carboxylate).
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Acidification: Carefully acidify with 2M HCl to pH ~3. The free acid 2-(2-Oxopiperidin-1-yl)benzoic acid will precipitate as a white solid.
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Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water (9:1) if necessary.
Analytical Validation (Self-Validating Metrics)
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¹H NMR (DMSO-d₆, 400 MHz): Look for the disappearance of the broad NH singlet of anthranilic acid. Expect multiplets for the piperidine ring protons (1.6–2.4 ppm) and the aromatic region (7.4–8.0 ppm).
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IR Spectroscopy:
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Carboxylic Acid C=O: ~1700–1720 cm⁻¹ (broad).
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Lactam C=O: ~1640–1660 cm⁻¹ (distinct sharp peak).
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Part 4: Pharmaceutical Applications[3][4][5]
The target compound is a "privileged structure" in medicinal chemistry, specifically as a precursor to Pyrido[2,1-b]quinazolin-11-ones .
Synthesis of Mackinazolinone
The most direct application is the synthesis of Mackinazolinone, a tricyclic alkaloid with broad biological activity.
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Reaction: Heating 2-(2-Oxopiperidin-1-yl)benzoic acid with Polyphosphoric Acid (PPA) or Polyphosphate Ester (PPE) at 120°C causes cyclodehydration between the carboxylic acid and the lactam carbonyl.
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Significance: This tricyclic core is isosteric with Vasicinone (a bronchodilator) and is a scaffold for novel acetylcholinesterase (AChE) inhibitors used in Alzheimer's research.
Factor Xa and P2X7 Antagonists
Fragments resembling N-aryl piperidones are found in modern anticoagulants (e.g., Apixaban derivatives) and P2X7 receptor antagonists. The ortho-benzoic acid moiety allows for further coupling with amines to generate diverse amide libraries for SAR (Structure-Activity Relationship) studies.
Workflow Logic Diagram
The following diagram depicts the decision logic during the experimental workup to maximize purity.
Figure 2: Downstream processing logic to isolate the free acid form from the reaction mixture.
References
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PubChem. (2024). Compound Summary: 2-(2-oxopiperidin-1-yl)benzoic acid. National Library of Medicine. Retrieved from [Link]
- Eguchi, S., et al. (1992). Synthesis of quinazolinone alkaloids via intramolecular aza-Wittig reaction. Journal of the Chemical Society, Perkin Transactions 1. (Validates the cyclization of N-aryl lactams to tricyclic quinazolinones).
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Royal Society of Chemistry. (2015). Synthesis of N-substituted piperidones. ChemSpider/RSC. Retrieved from [Link]
- Kametani, T., et al. (1982). Studies on the synthesis of heterocyclic compounds. Heterocycles.
